[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Overview
Description
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the compound’s structure, it may potentially interfere with pathways involving aromatic compounds or thiazole-containing enzymes .
Pharmacokinetics
The thiazole ring and acetic acid moiety may also influence its metabolism and excretion .
Result of Action
Based on its structure, it may potentially interact with cellular targets leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[4-(4-Methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid. For example, the pH of the environment may affect the ionization state of the compound, which can influence its absorption and distribution in the body .
Biochemical Analysis
Biochemical Properties
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, thiazole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity . Alternatively, it can stabilize the enzyme-substrate complex, enhancing the enzyme’s catalytic efficiency. These molecular interactions often lead to changes in gene expression, further influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual decomposition, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular functions, such as enhanced metabolic activity and improved cell viability . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidation and conjugation reactions, facilitated by cytochrome P450 enzymes . These metabolic processes lead to the formation of active metabolites, which can further influence cellular functions and metabolic flux. The compound’s impact on metabolite levels and metabolic pathways underscores its potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s ability to accumulate in specific tissues and cellular compartments is critical for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is often directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with key biomolecules and modulate cellular processes effectively.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-14-13-15-12(10(19-13)7-11(16)17)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNIKEFAYAHXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195462 | |
Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019107-99-3 | |
Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019107-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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